molecular formula C7H15ClN2O4 B14317691 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate CAS No. 106220-08-0

1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate

Cat. No.: B14317691
CAS No.: 106220-08-0
M. Wt: 226.66 g/mol
InChI Key: NSSPZYXSTNOOMF-UHFFFAOYSA-M
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Description

1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate is an organic compound with the molecular formula C7H15ClN2O4. It is a derivative of pyrrolidine, featuring an aminopropyl group and a perchlorate anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate typically involves the reaction of 3-aminopropylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with perchloric acid to obtain the perchlorate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3,4-dihydro-2H-pyrrol-1-ium perchlorate involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

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Properties

106220-08-0

Molecular Formula

C7H15ClN2O4

Molecular Weight

226.66 g/mol

IUPAC Name

3-(3,4-dihydro-2H-pyrrol-1-ium-1-yl)propan-1-amine;perchlorate

InChI

InChI=1S/C7H15N2.ClHO4/c8-4-3-7-9-5-1-2-6-9;2-1(3,4)5/h5H,1-4,6-8H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

NSSPZYXSTNOOMF-UHFFFAOYSA-M

Canonical SMILES

C1CC=[N+](C1)CCCN.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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